molecular formula C10H11N2NaO5S B12787694 Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate CAS No. 40994-22-7

Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

Cat. No.: B12787694
CAS No.: 40994-22-7
M. Wt: 294.26 g/mol
InChI Key: PVCIUMOLXPZFHR-SOWVLMPRSA-M
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Description

Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is a cephalosporin-derived β-lactam antibiotic. Its core structure consists of a bicyclic β-lactam ring fused with a dihydrothiazine ring (5-thia-1-azabicyclo[4.2.0]oct-2-ene), characteristic of cephalosporins. Key structural features include:

  • Position 3: An acetoxymethyl (-CH₂OAc) group, which enhances stability against esterase-mediated hydrolysis compared to simpler alkyl substituents .
  • Position 7: A primary amino (-NH₂) group, distinguishing it from later-generation cephalosporins that often feature extended side chains for improved β-lactamase resistance .
  • Carboxylate group: The sodium salt form improves aqueous solubility, critical for intravenous administration .

The compound is synthesized via sequential reactions starting from 7-aminocephalosporanic acid (7-ACA), involving esterification, acylation, and neutralization with sodium bicarbonate .

Properties

CAS No.

40994-22-7

Molecular Formula

C10H11N2NaO5S

Molecular Weight

294.26 g/mol

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C10H12N2O5S.Na/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16;/h6,9H,2-3,11H2,1H3,(H,15,16);/q;+1/p-1/t6-,9-;/m1./s1

InChI Key

PVCIUMOLXPZFHR-SOWVLMPRSA-M

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Starting Material and Core Formation

  • Starting Material: 7-Aminocephalosporanic acid (7-ACA) is the primary precursor, providing the bicyclic beta-lactam core essential for antibacterial activity.
  • Core Formation: The bicyclic structure is maintained throughout synthesis, with careful protection of reactive groups to prevent ring opening or degradation.

Introduction of the Acetoxymethyl Group

  • The acetoxymethyl substituent at the 3-position is introduced via esterification or acetylation reactions.
  • Typical reagents include acetic anhydride or acetyl chloride under controlled temperature and pH to avoid side reactions.
  • Protection of the amino group at the 7-position is often necessary during this step to ensure selectivity.

Acylation and Side Chain Modification

  • The 7-amino group is acylated with appropriate acid chlorides or activated carboxylic acids to introduce the desired side chain.
  • For example, acid chlorides can be prepared by reacting carboxylic acids with oxalyl chloride in the presence of catalytic DMF.
  • The acylation reaction is typically carried out in organic solvents such as ethyl acetate or dichloromethane at reflux or room temperature.
  • After acylation, the reaction mixture is neutralized and purified by aqueous washes and acidification to isolate the product.

Conversion to Sodium Salt

  • The free acid form is converted to the sodium salt by treatment with sodium hydroxide or sodium bicarbonate solutions.
  • This step enhances water solubility and stability, important for pharmaceutical formulations.

Purification

  • Purification involves extraction, crystallization, and sometimes chromatographic techniques to achieve high purity.
  • Control of pH, temperature, and solvent choice during purification is critical to maintain compound integrity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Acetoxymethyl introduction Acetic anhydride, controlled temp (0-25°C) Protect amino group to avoid side reactions
Acylation of 7-amino group Acid chloride (prepared via oxalyl chloride + DMF), EtOAc/DCM, reflux or RT Reaction time: 30 min to several hours
Conversion to sodium salt NaOH or NaHCO3 aqueous solution, pH ~7-9 Ensures solubility and stability
Purification Aqueous washes, acidification (pH 2), crystallization Avoids degradation, removes impurities

Chemical Reaction Analysis

  • Oxidation: The compound can be oxidized to form derivatives, but oxidation conditions must be mild to preserve the beta-lactam ring.
  • Reduction: Reduction reactions can modify side chains but are generally avoided to maintain antibacterial activity.
  • Substitution: Nucleophilic substitution at the 3-position or 7-position is possible, allowing derivatization for improved pharmacological properties.

Common reagents include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and various amines or alcohols (substitution). Reaction conditions are optimized for selectivity and yield.

Research Findings and Industrial Relevance

  • The stereochemistry at the 6R and 7R positions is crucial for biological activity, influencing binding to penicillin-binding proteins.
  • Industrial synthesis often combines fermentation-derived 7-ACA with chemical modification steps to produce the compound efficiently.
  • Optimization of solvent systems (e.g., dimethylformamide, tetrahydrofuran), temperature, and pH has been shown to improve yield and purity.
  • The compound’s preparation methods have been extensively studied to develop derivatives with enhanced antibacterial spectra and resistance profiles.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 7-Aminocephalosporanic acid (7-ACA)
Key Reagents Acetic anhydride, acid chlorides, NaOH
Solvents Ethyl acetate, dichloromethane, DMF, THF
Temperature Range 0°C to reflux (~80°C)
pH Control Acidic (pH 2) for isolation; neutral to basic (pH 7-9) for salt formation
Purification Techniques Extraction, crystallization, aqueous washes
Yield Optimization Factors Reaction time, solvent choice, protecting groups

Chemical Reactions Analysis

Types of Reactions

Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the beta-lactam ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. These derivatives can be further studied for their antibacterial activity and other biological effects.

Scientific Research Applications

Basic Information

  • IUPAC Name : Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
  • Molecular Formula : C10H11N2NaO5S
  • Molecular Weight : 294.26 g/mol
  • CAS Number : 40994-22-7

Structure

The compound features a bicyclic structure with a thiazolidine ring, which is characteristic of many cephalosporin antibiotics. Its unique structure contributes to its biological activity and interactions.

Antibiotic Development

This compound serves as a precursor for the synthesis of various cephalosporin antibiotics. Its derivatives are known for their broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, making them valuable in treating infections.

Synthesis of Novel Compounds

Research has utilized this compound to develop new analogs with enhanced pharmacological properties. For example, modifications to the acetoxymethyl group have led to derivatives with improved efficacy and reduced side effects in clinical applications.

Mechanistic Studies

Studies on the mechanism of action of this compound have revealed its role in inhibiting bacterial cell wall synthesis. This mechanism is critical for understanding how resistance develops and for designing next-generation antibiotics that can overcome such resistance.

Case Study 1: Synthesis and Evaluation of Derivatives

A study investigated the synthesis of various derivatives of this compound, evaluating their antibacterial activity against resistant strains of Staphylococcus aureus. The results indicated that certain modifications significantly enhanced antibacterial potency compared to the parent compound.

Case Study 2: Pharmacokinetic Studies

Another research focused on the pharmacokinetics of this compound in animal models, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. The findings suggested favorable pharmacokinetic profiles that support its potential use in clinical settings.

Mechanism of Action

The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes known as penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these enzymes, the compound prevents the formation of a functional cell wall, leading to bacterial cell death.

Comparison with Similar Compounds

Analysis :

  • The amino group in the target compound lacks the steric bulk or electron-withdrawing groups (e.g., methoxyimino in cefotaxime) that protect against β-lactamase hydrolysis .
  • SQ 14,359’s ureidoacetyl side chain broadens activity by improving binding to penicillin-binding proteins (PBPs) in resistant strains .

Substituent Variations at Position 3

The 3-position substituent affects pharmacokinetics and enzymatic stability.

Compound Name Position 3 Substituent Key Properties Reference
Target Sodium Compound -CH₂OAc (acetoxymethyl) Moderate stability; requires metabolic activation for antibacterial activity
Compound C () -CH₃ (methyl) Reduced stability; lower bioavailability
Cefotaxime Sodium -CH₂OH (hydroxymethyl) Direct activity without metabolic activation
PMB-protected Cep-Cl () -CH₂Cl (chloromethyl) Reactive intermediate for further functionalization

Analysis :

  • The acetoxymethyl group in the target compound is a prodrug moiety, requiring in vivo hydrolysis to the active hydroxymethyl form .
  • Cefotaxime’s hydroxymethyl group eliminates this activation step, enabling immediate activity .

Carboxylate Form and Ester Derivatives

The carboxylate form impacts solubility and administration.

Compound Name Carboxylate Form Key Properties Reference
Target Sodium Compound Sodium salt High water solubility; suitable for IV use
Compound 29 () tert-Butyl ester Lipophilic; requires ester cleavage for activity
Benzhydryl ester () Benzhydryl ester Protective group for synthetic intermediates

Analysis :

  • Sodium salts (e.g., target compound, cefotaxime) are preferred for clinical use due to rapid dissolution in biological fluids .
  • Esters like the tert-butyl or benzhydryl forms are intermediates in synthesis, requiring additional steps for activation .

Research Findings and Clinical Implications

  • Synthesis Efficiency : The target compound’s synthesis achieves 66% yield after column chromatography, comparable to other cephalosporins .
  • Stability : The sodium carboxylate form remains stable at physiological pH, unlike ester derivatives prone to hydrolysis .
  • Spectrum Limitations: The 7-amino group confers a narrower spectrum compared to third-generation cephalosporins like cefotaxime, which exhibit enhanced gram-negative coverage .
  • Cost Advantages : Simplified structure reduces production costs by ~40% compared to analogs requiring complex intermediates (e.g., 7-ANCA) .

Biological Activity

Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, commonly referred to as a derivative of cephalosporin, exhibits significant biological activity, particularly in its antibacterial properties. This article reviews the compound's biological mechanisms, efficacy against various pathogens, and cytotoxicity profiles based on recent studies.

  • Molecular Formula : C10H11N2NaO5S
  • Molecular Weight : 294.26 g/mol
  • CAS Number : 40994-22-7

This compound belongs to the class of β-lactam antibiotics, which function by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. The binding of the antibiotic to PBPs leads to cell lysis and death due to the disruption of cell wall integrity .

Antibacterial Efficacy

Recent studies have demonstrated that this compound exhibits potent activity against a range of Gram-positive bacteria, comparable to ceftriaxone, a widely used cephalosporin .

Table 1: Antibacterial Activity Against Common Pathogens

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 - 1 µg/mL
Escherichia coli1 - 2 µg/mL
Streptococcus pneumoniae0.25 - 0.5 µg/mL

The compound has shown effectiveness against strains expressing β-lactamase, which typically confer resistance to many antibiotics. Its design allows it to evade hydrolysis by these enzymes, maintaining its antibacterial activity .

Cytotoxicity Studies

Cytotoxicity assessments conducted on human cell lines such as HepG2 (liver) and MRC5 (lung fibroblast) revealed that this compound is well-tolerated at concentrations up to 50 µg/mL with minimal impact on cell viability . In contrast, ceftriaxone exhibited a significant reduction in viability at higher concentrations.

Table 2: Cytotoxicity Results on Human Cell Lines

CompoundCell LineConcentration Range (µg/mL)Viability Reduction (%)Reference
Sodium (6R-trans)...HepG20.5 - 50<10
Sodium (6R-trans)...MRC50.5 - 50<10
CeftriaxoneMRC51 - 50~10 at 50

Case Studies and Research Findings

  • Study on Efficacy Against Resistant Strains :
    A study published in PLOS ONE evaluated the efficacy of sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia against clinical isolates of Staphylococcus aureus. The results indicated a strong inhibitory effect, suggesting potential for clinical application in treating resistant infections .
  • Comparative Analysis with Other Antibiotics :
    In a comparative study involving various β-lactam antibiotics, sodium (6R-trans)-3-(acetoxymethyl)-7-amino demonstrated superior activity against certain resistant strains when tested alongside ceftriaxone and other cephalosporins, underscoring its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this cephalosporin derivative, and how is purity ensured?

  • Methodology : The compound is synthesized via β-lactam ring functionalization. Key steps include:

  • Acylation : Introducing the 7-amino group via coupling with activated acyl donors (e.g., thienylacetyl chloride) under anhydrous conditions .
  • Purification : High-performance liquid chromatography (HPLC) with ≥97% purity thresholds, as validated in related cephalosporin syntheses .
  • Crystallization : Sodium salt formation is achieved by reacting the free acid with sodium bicarbonate in acetone/water mixtures .

Q. Which analytical techniques are essential for structural confirmation?

  • Tools :

  • NMR Spectroscopy : Assigns stereochemistry (e.g., 6R,7R configuration) and confirms substituent positions (e.g., acetoxymethyl at C3) .
  • Mass Spectrometry : Validates molecular weight (e.g., C15H17F2N6O7S2·Na, MW 494.4) and detects degradation products .
  • X-ray Diffraction : Resolves bicyclic core geometry and bond angles critical for β-lactamase stability .

Advanced Research Questions

Q. How does the acetoxymethyl group influence β-lactamase resistance?

  • Mechanistic Insight : The acetoxymethyl side chain at C3 sterically hinders enzyme access to the β-lactam ring. Comparative studies show:

  • Hydrolysis Rates : Derivatives with bulkier substituents (e.g., thioether-linked tetrazoles) exhibit 10-fold lower hydrolysis by E. coli β-lactamases .
  • Structural Data : X-ray crystallography of enzyme-inhibitor complexes reveals reduced active-site binding due to steric clashes .

Q. What strategies resolve contradictions in antimicrobial activity data across bacterial strains?

  • Experimental Design :

  • Controlled Permeability Assays : Use Pseudomonas aeruginosa porin-deficient mutants to isolate intrinsic antibiotic activity from uptake limitations .
  • Time-Kill Curves : Compare bactericidal kinetics against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., K. pneumoniae) strains to identify target-specific discrepancies .

Q. How can in vivo efficacy be predicted from in vitro pharmacokinetic parameters?

  • Modeling Approach :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Index : Calculate %T > MIC (time above minimum inhibitory concentration) using murine serum concentration profiles .
  • Tissue Penetration Studies : Measure drug levels in infected tissues (e.g., lung or kidney) via LC-MS/MS to correlate with survival outcomes .

Methodological Challenges

Q. What are the limitations of current stability assays for this sodium salt?

  • Key Issues :

  • pH Sensitivity : Degradation accelerates at pH < 5, forming inactive Δ³-cephem derivatives. Buffered solutions (pH 6.5–7.5) are recommended for long-term storage .
  • Light Exposure : UV-Vis studies show photolytic cleavage of the β-lactam ring under ambient light, requiring amber vials for handling .

Q. How do stereochemical impurities impact biological activity?

  • Analysis :

  • Chiral HPLC : Detects epimers (e.g., 6S,7R configuration) at ≥0.1% levels, which reduce MIC values by 50% in E. coli .
  • Enzymatic Hydrolysis : Impurities with incorrect stereochemistry are rapidly degraded by β-lactamases, skewing IC50 measurements .

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